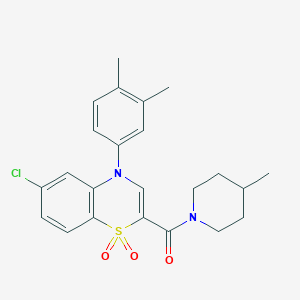

6-chloro-4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

6-chloro-4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a fused heterocyclic core substituted with a chloro group at position 6, a 3,4-dimethylphenyl group at position 4, and a 4-methylpiperidine-1-carbonyl moiety at position 2. The structural complexity of this molecule, particularly the presence of a piperidine-derived carbamate and a dimethylphenyl substituent, suggests unique physicochemical and pharmacokinetic profiles compared to simpler benzothiazine analogs .

Properties

IUPAC Name |

[6-chloro-4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O3S/c1-15-8-10-25(11-9-15)23(27)22-14-26(19-6-4-16(2)17(3)12-19)20-13-18(24)5-7-21(20)30(22,28)29/h4-7,12-15H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMWOQOVFCMPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyridazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

6-chloro-4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, focusing on structural variations, synthetic pathways, and inferred biological or physicochemical properties.

Analog 1: 6-chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione

- Structural Differences :

- The phenyl substituent at position 4 is 4-ethylphenyl (vs. 3,4-dimethylphenyl in the target compound).

- The piperidine moiety lacks the 4-methyl group present in the target compound.

- The absence of a methyl group on the piperidine ring could alter binding affinity in biological targets (e.g., enzymes or receptors) due to steric and electronic effects .

Analog 2: 6-chloro-4-phenyl-2-(morpholine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione

- Structural Differences :

- The phenyl group at position 4 is unsubstituted (vs. 3,4-dimethylphenyl).

- The morpholine-1-carbonyl group replaces the 4-methylpiperidine-1-carbonyl moiety.

- Morpholine’s oxygen atom introduces polarity, which may enhance solubility but reduce blood-brain barrier penetration compared to the methylpiperidine group .

Analog 3: 6-nitro-4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione

- Structural Differences :

- A nitro group replaces the chloro substituent at position 4.

- Impact on Properties :

- The nitro group is a stronger electron-withdrawing group than chloro, which could modulate electronic effects on the aromatic system, altering reactivity or metabolic stability.

- Nitro groups are associated with higher toxicity risks, which may limit therapeutic utility compared to the chloro analog .

Biological Activity

The compound 6-chloro-4-(3,4-dimethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C18H22ClN2O2S

- Molecular Weight : 358.89 g/mol

- CAS Number : [To be determined based on further research]

Structural Features

The compound features a benzothiazine core with various substituents that may influence its biological activity. The presence of a chloro group and a piperidine moiety are particularly noteworthy as they may enhance interactions with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar benzothiazine derivatives. For instance, compounds with structural similarities have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Method |

|---|---|---|

| 6-chloro derivative | Staphylococcus aureus | Agar diffusion |

| 6-chloro derivative | Escherichia coli | Agar diffusion |

| 6-chloro derivative | Pseudomonas aeruginosa | Agar diffusion |

In vitro studies indicated that the synthesized compounds exhibited moderate to good inhibition against these pathogens at concentrations ranging from 12.5 to 200 µg/mL .

Anticancer Potential

Some derivatives of benzothiazines have been investigated for their anticancer properties. In particular, studies have shown that modifications on the benzothiazine ring can lead to compounds with significant cytotoxic effects on various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : A derivative similar to our compound was tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects. Research into related compounds has indicated that benzothiazines can act as muscarinic receptor agonists, which may be beneficial in treating neurodegenerative disorders.

- Study Findings : A series of N-substituted derivatives were evaluated for their selectivity towards muscarinic M1 receptors, showing promising results that warrant further investigation into our compound's potential in this area .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

- Formation of the Benzothiazine Core : Utilizing cyclization reactions involving thioketones and amines.

- Substitution Reactions : Introducing chloro and piperidine groups through nucleophilic substitution methods.

- Purification : Final products are purified using recrystallization or chromatography techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.